Valerylsalicylat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Veresterungsreaktionen verwendet.

Biologie: Untersucht wurde seine Rolle bei der Hemmung von COX-1, das an der Biosynthese von Prostaglandinen und Thromboxanen beteiligt ist.

Medizin: Untersucht wurden seine entzündungshemmenden Eigenschaften und seine potenzielle Verwendung bei der Behandlung von Erkrankungen, die mit der COX-1-Aktivität zusammenhängen, wie Arthritis und Herz-Kreislauf-Erkrankungen.

5. Wirkmechanismus

Valeroylsalicylat übt seine Wirkungen aus, indem es Cyclooxygenase-1 (COX-1) selektiv und irreversibel hemmt. Die Verbindung acetyliert den aktiven Serinrest von COX-1 und verhindert so die Bindung von Arachidonsäure an die aktive Stelle des Enzyms. Diese Hemmung führt zur Unterdrückung der Prostaglandin- und Thromboxansynthese, was zu seinen entzündungshemmenden und analgetischen Wirkungen führt .

Ähnliche Verbindungen:

Acetylsalicylsäure (Aspirin): Beide Verbindungen hemmen COX-1, aber Valeroylsalicylat ist selektiver und irreversibel.

Methylsalicylat: Ähnliche Esterstruktur, aber unterschiedliche Acylgruppe, was zu unterschiedlichen pharmakologischen Eigenschaften führt.

Salicylsäure: Die Stammverbindung von Valeroylsalicylat, ohne die Valeroylgruppe.

Einzigartigkeit: Die Selektivität und irreversible Hemmung von COX-1 durch Valeroylsalicylat unterscheiden es von anderen ähnlichen Verbindungen. Seine einzigartige Valeroylgruppe trägt zu seinem spezifischen pharmakologischen Profil und seinen potenziellen therapeutischen Anwendungen bei .

Wirkmechanismus

Target of Action

The primary target of Valeryl Salicylate is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

Valeryl Salicylate acts by irreversibly inhibiting COX-1 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The primary biochemical pathway affected by Valeryl Salicylate is the arachidonic acid pathway . By inhibiting COX-1, Valeryl Salicylate reduces the production of prostaglandins from arachidonic acid, which in turn decreases inflammation .

Pharmacokinetics

The rate of absorption and metabolism can be influenced by factors such as the formulation of the drug and the rate of gastric emptying .

Result of Action

The primary result of Valeryl Salicylate’s action is a reduction in inflammation . This is due to its inhibition of COX-1, which leads to a decrease in the production of prostaglandins, compounds that promote inflammation .

Action Environment

The efficacy and stability of Valeryl Salicylate can be influenced by various environmental factors. For instance, the pH of the stomach can affect the rate of absorption of the drug . Additionally, factors such as the presence of other drugs or compounds in the body can potentially affect the metabolism and excretion of Valeryl Salicylate .

Biochemische Analyse

Biochemical Properties

Valeryl Salicylate is known to be a selective, irreversible COX-1 inhibitor . It interacts with the COX-1 enzyme, showing IC50 values for ovine COX-1 vs COX-2 of 0.8 μM vs. 15 mM respectively . This interaction with the COX-1 enzyme plays a significant role in its biochemical reactions.

Cellular Effects

The effects of Valeryl Salicylate on cells are primarily due to its role as a COX-1 inhibitor By inhibiting COX-1, Valeryl Salicylate can influence cell function, including impacts on cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, Valeryl Salicylate exerts its effects through binding interactions with the COX-1 enzyme . This binding leads to the inhibition of COX-1, which can result in changes in gene expression and cellular metabolism.

Metabolic Pathways

Valeryl Salicylate is involved in the metabolic pathway related to the COX-1 enzyme It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valeroyl Salicylate can be synthesized through the esterification of salicylic acid with valeric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of Valeroyl Salicylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valeroylsalicylat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Esterbindung in Valeroylsalicylat kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Salicylsäure und Valeriansäure zu ergeben.

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Valeroylgruppe, was zur Bildung von Carbonsäuren führt.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische wässrige Lösungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Katalysators.

Hauptprodukte:

Hydrolyse: Salicylsäure und Valeriansäure.

Oxidation: Carbonsäuren.

Substitution: Substituierte Valeroylsalicylat-Derivate.

Vergleich Mit ähnlichen Verbindungen

Acetylsalicylic Acid (Aspirin): Both compounds inhibit COX-1, but Valeroyl Salicylate is more selective and irreversible.

Methyl Salicylate: Similar ester structure but different acyl group, leading to different pharmacological properties.

Salicylic Acid: The parent compound of Valeroyl Salicylate, lacking the valeroyl group.

Uniqueness: Valeroyl Salicylate’s selectivity and irreversible inhibition of COX-1 distinguish it from other similar compounds. Its unique valeroyl group contributes to its specific pharmacological profile and potential therapeutic applications .

Eigenschaften

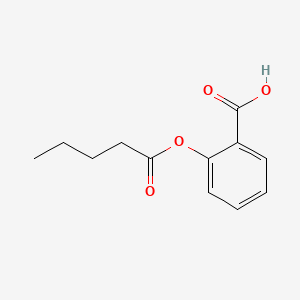

IUPAC Name |

2-pentanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHZBTMHUNVIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214422 | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64206-54-8 | |

| Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of valeryl salicylate?

A1: Valeryl salicylate primarily targets cyclooxygenase-1 (COX-1), an enzyme involved in the biosynthesis of prostaglandins from arachidonic acid [, , , , ].

Q2: How does valeryl salicylate interact with COX-1?

A2: Valeryl salicylate, similar to aspirin, exerts a time-dependent inhibition of COX-1 by acetylating a specific serine residue (Ser530) within the enzyme's active site []. This acetylation effectively blocks the cyclooxygenase activity of COX-1, primarily by hindering the binding of arachidonic acid to the enzyme [].

Q3: Does valeryl salicylate affect COX-2?

A3: Valeryl salicylate demonstrates significantly weaker inhibition of COX-2 compared to COX-1, exhibiting relative selectivity for COX-1 [, , , , ].

Q4: What are the downstream consequences of COX-1 inhibition by valeryl salicylate?

A4: Inhibiting COX-1 by valeryl salicylate primarily reduces the production of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [, , , , ]. These prostaglandins play crucial roles in inflammation, pain, and fever, among other physiological processes.

Q5: What is the molecular formula and weight of valeryl salicylate?

A5: The molecular formula of valeryl salicylate is C12H14O4, and its molecular weight is 222.24 g/mol.

Q6: Is there information available on the material compatibility and stability of valeryl salicylate?

A6: The provided research articles primarily focus on the pharmacological aspects of valeryl salicylate. Information regarding its material compatibility and stability under various conditions would require further investigation and consultation with material science literature.

Q7: Does valeryl salicylate exhibit any catalytic properties?

A7: Valeryl salicylate itself is not known to possess catalytic properties. Its primary mode of action involves the inhibition of the enzymatic activity of COX-1.

Q8: Have computational chemistry approaches been used to study valeryl salicylate?

A8: While computational chemistry methods can provide valuable insights into drug-target interactions, the provided research articles do not discuss any specific simulations, calculations, or QSAR models related to valeryl salicylate.

Q9: How does the structure of valeryl salicylate contribute to its COX-1 selectivity?

A10: The valeryl group in valeryl salicylate, being larger than the acetyl group in aspirin, is thought to contribute to its selectivity for COX-1. This structural feature may sterically hinder its interaction with COX-2 while allowing for effective binding and inhibition of COX-1 [].

Q10: What is known about the stability of valeryl salicylate under different conditions?

A10: The provided research articles do not elaborate on the specific stability profile of valeryl salicylate. Further research would be needed to determine its stability under various storage conditions, including factors like temperature, humidity, and light exposure.

Q11: Are there any specific formulation strategies mentioned for valeryl salicylate?

A11: The research primarily focuses on using valeryl salicylate in experimental settings. Information regarding its formulation for potential therapeutic applications is not explicitly discussed in the provided articles.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of valeryl salicylate?

A12: The provided research articles primarily focus on the pharmacological effects of valeryl salicylate in experimental models. Detailed information regarding its ADME profile in different species would require further investigation.

Q13: What is the duration of action of valeryl salicylate?

A13: The duration of action for valeryl salicylate would depend on various factors, including the dose administered, the route of administration, and the specific model being studied. The provided research articles do not provide a definitive answer to this question.

Q14: What in vitro models have been used to study the effects of valeryl salicylate?

A16: Valeryl salicylate's effects have been studied in various in vitro models, including: - Cultured human intestinal smooth muscle cells stimulated with IL-1β or LPS [] - Serum-starved murine NIH 3T3 cells expressing COX-1 [] - Serum-stimulated 3T3 cells expressing both COX-1 and COX-2 [] - Chinese hamster ovary cells transfected with the rat dopamine D2 receptor []

Q15: What animal models have been used to investigate the effects of valeryl salicylate?

A15: Several animal models have been employed to study the effects of valeryl salicylate, including:

- Rats: Used to assess its effects on LPS-induced hypothermia [, ], ischemia-induced oxidative damage [], and neurodegeneration following transient global cerebral ischemia [].- Mice: Employed to investigate its impact on dermal vascular permeability [], flow-induced dilation in arterioles [, ], and the vasculopathy associated with the α-galactosidase A-knockout mouse model []. - Guinea pigs: Used to study its role in histamine-dependent prolongation of vasoconstriction [] and ChTX-induced oscillatory contraction in the trachea []. - Chickens: Employed to examine its effects on the ductus arteriosus [, ].- Fetal lambs: Used to study the role of COX-2 in the ductus arteriosus [].Q16: Have there been any clinical trials conducted with valeryl salicylate?

A16: The provided research articles do not mention any clinical trials involving valeryl salicylate. As a relatively understudied compound in a clinical setting, further research is necessary to determine its safety and efficacy in humans.

Q17: Are there any known mechanisms of resistance to valeryl salicylate?

A17: The provided research articles do not specifically address the development of resistance to valeryl salicylate.

Q18: What is known about the toxicity profile of valeryl salicylate?

A18: While valeryl salicylate is generally considered well-tolerated in experimental settings, detailed toxicological studies are limited. As a salicylate derivative, it may share some similarities in its safety profile with aspirin, which is known to potentially cause gastrointestinal irritation and bleeding in some individuals.

Q19: Have specific drug delivery systems been investigated for valeryl salicylate?

A19: The provided research articles do not discuss any specific drug delivery strategies for valeryl salicylate.

Q20: Are there any known biomarkers associated with the efficacy or toxicity of valeryl salicylate?

A20: The research primarily focuses on the pharmacological effects of valeryl salicylate. Biomarkers for predicting efficacy or monitoring potential adverse effects have not been identified in these studies.

Q21: What analytical methods have been used to study valeryl salicylate?

A23: Various analytical methods have been employed in the research, including: - Radioimmunoassay: Used to measure levels of prostaglandins, such as PGE2 and PGF2α [, , , , , , , , , , , , ]. - Western blotting: Used to assess the expression levels of COX-1 and COX-2 proteins [, , , , , , , , , ]. - Immunohistochemistry: Employed to visualize the localization of COX-1 and COX-2 proteins in tissues []. - Northern blotting: Used to measure COX-2 mRNA expression []. - Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to determine mRNA expression levels of various genes, including COX-2, B1 receptors, thromboxane A synthase 1, B2 receptors, COX-1, and mast cell markers [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.